N-(3-acetamidophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O4S/c1-16(29)24-17-4-2-5-18(14-17)25-21(30)15-33-22-19-6-3-7-20(19)28(23(31)26-22)9-8-27-10-12-32-13-11-27/h2,4-5,14H,3,6-13,15H2,1H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQPVUIAMLXUTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetamidophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of both acetamide and morpholino groups. This structural diversity suggests a range of potential interactions with biological targets.
| Component | Description |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₂S |
| Molecular Weight | 306.38 g/mol |
| Functional Groups | Acetamide, Morpholino, Thioacetamide |
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or metabolic processes.
- Receptor Modulation : It could interact with cellular receptors, altering signal transduction pathways.
- Gene Expression Modulation : The compound may affect the expression of genes related to various cellular functions.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities:
- Anti-inflammatory Properties : Studies suggest that thioacetamides can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation.
- Anticancer Activity : Some derivatives have shown potential in inhibiting cancer cell proliferation through various pathways.
Case Studies
- Inhibition of COX Enzymes : A study demonstrated that related compounds exhibited IC50 values ranging from 0.011 to 0.4 μM against COX-II, indicating significant anti-inflammatory potential .
- Cell Proliferation Assays : In vitro studies have shown that similar thioamide derivatives can reduce the growth of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Research Findings
Recent findings highlight the therapeutic potential of this compound:
- Anti-cancer Effects : Compounds with similar scaffolds have been reported to display cytotoxicity against various cancer cell lines.
| Study | Findings |
|---|---|
| Study A | IC50 values < 10 µM against breast cancer cells |
| Study B | Significant reduction in tumor size in xenograft models |
Future Directions
Further research is needed to fully elucidate the biological mechanisms and therapeutic applications of this compound. Potential areas for exploration include:
- Detailed biochemical assays to identify specific molecular targets.
- In vivo studies to assess therapeutic efficacy and safety profiles.
Comparison with Similar Compounds
Structural and Functional Analogues
a. N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2, )
- Substituents: A pyridine core with styryl and cyano groups replaces the cyclopenta[d]pyrimidinone system. The 4-chlorophenyl acetamide lacks the morpholinoethyl group.
- Synthesis: Achieved 85% yield via reflux in ethanol with sodium acetate, contrasting with the target compound’s likely lower yield due to steric hindrance from the morpholinoethyl group .
- Properties : The absence of a morpholine ring may reduce solubility compared to the target compound.
b. N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide (Compound 24, )
- Substituents: A thieno-pyrimidine core with a phenyloxy linkage instead of a thioacetamide group.
- Physicochemical Data: Melting point 197–198°C, yield 53%, and LC-MS m/z 326.0 [M+H]+. The target compound’s morpholinoethyl group may lower its melting point due to disrupted crystallinity .
- Bioactivity: The thieno-pyrimidine scaffold in Compound 24 is associated with kinase inhibition, suggesting the target compound’s pyrimidinone core could share similar mechanisms .
c. 2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide ()
- Substituents: Incorporates an oxadiazole-thio linker and a nitro group, differing from the target’s morpholinoethyl and acetamidophenyl groups.
- Synthesis : Uses potassium carbonate in acetone at room temperature, a milder condition than the target compound’s reflux-based method .
- Activity : Tested for antiproliferative effects, highlighting the relevance of thioacetamide derivatives in medicinal chemistry .
Physicochemical and Pharmacokinetic Comparisons
Hydrogen-Bonding and Crystal Packing
The target compound’s 3-acetamidophenyl and pyrimidinone moieties enable strong hydrogen-bonding networks, as described in Etter’s graph-set analysis . In contrast, Compound 24’s phenyloxy group may form weaker C–H···O interactions, reducing crystal stability . The morpholinoethyl group in the target compound could introduce N–H···O bonds, further stabilizing its solid-state structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
